Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an iodophenyl group and a methyl ester group.
Preparation Methods
The synthesis of Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate typically involves the reaction of 2-iodoaniline with α-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with methanol to produce the methyl ester . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for developing new drugs with antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions involving thiazole derivatives.
Material Science: It may be used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of biological pathways. The iodophenyl group enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Methyl 2-(2-Bromophenyl)thiazole-4-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
Methyl 2-(2-Chlorophenyl)thiazole-4-carboxylate:
The uniqueness of this compound lies in its iodophenyl group, which provides distinct electronic and steric effects, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H8INO2S |
---|---|
Molecular Weight |
345.16 g/mol |
IUPAC Name |
methyl 2-(2-iodophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H8INO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 |
InChI Key |
HVOPYMMLJKPXTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=CC=C2I |
Origin of Product |
United States |
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